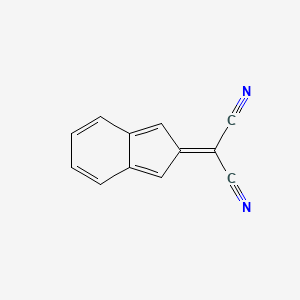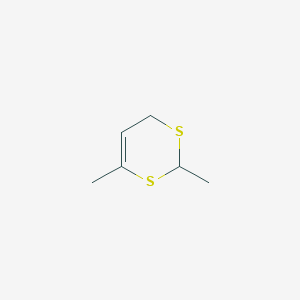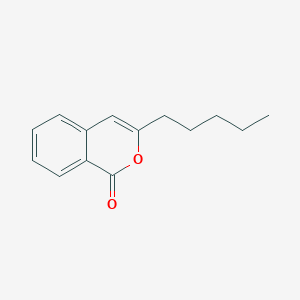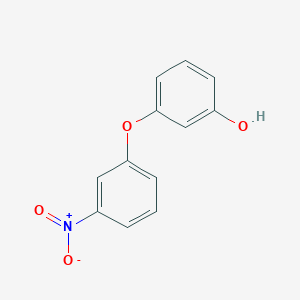
5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-, oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-, oxalate: is a tricyclic compound with a seven-membered ring structure.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis often begins with 5H-Dibenz(b,f)azepine.
Reaction with Dimethylaminoethyl Chloride: The compound is reacted with 2-(dimethylamino)ethyl chloride under basic conditions to introduce the dimethylaminoethyl group.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the product with oxalic acid.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives, often with the removal of the dimethylamino group.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
Chemistry:
- Used as a starting material for synthesizing dibenzoazepine derivatives.
- Intermediate in the synthesis of pharmacologically important compounds.
Biology:
- Studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine:
- Key intermediate in the synthesis of anticonvulsant drugs.
- Potential applications in the development of new therapeutic agents.
Industry:
- Used in the production of various chemical intermediates.
- Potential applications in the development of new materials and catalysts .
作用機序
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. The dimethylaminoethyl group plays a crucial role in its binding affinity and activity. The exact pathways involved may vary depending on the specific application, but common targets include neurotransmitter receptors and ion channels .
類似化合物との比較
10,11-Dihydro-5H-dibenz(b,f)azepine: Similar structure but lacks the dimethylaminoethyl group.
Iminodibenzyl: Another tricyclic compound with similar pharmacological properties.
Desipramine: A tricyclic antidepressant with a similar core structure.
Uniqueness:
- The presence of the dimethylaminoethyl group in 5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-, oxalate provides unique binding properties and pharmacological activity.
- Its oxalate form enhances its solubility and stability, making it more suitable for pharmaceutical applications .
特性
CAS番号 |
101607-50-5 |
|---|---|
分子式 |
C20H22N2O4 |
分子量 |
354.4 g/mol |
IUPAC名 |
2-(11H-benzo[b][1]benzazepin-5-yl)-N,N-dimethylethanamine;oxalic acid |
InChI |
InChI=1S/C18H20N2.C2H2O4/c1-20(2)12-11-14-13-15-7-3-5-9-17(15)19-18-10-6-4-8-16(14)18;3-1(4)2(5)6/h3-10,13,19H,11-12H2,1-2H3;(H,3,4)(H,5,6) |
InChIキー |
TXELBMNBIJWJEW-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1=CC2=CC=CC=C2NC3=CC=CC=C31.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


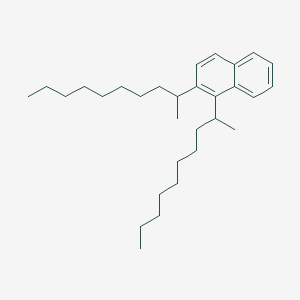

![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)

![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)
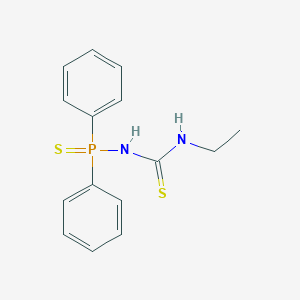

![2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14322403.png)
![4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14322406.png)
